molecular formula C9H18ClNO2 B2873755 ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride CAS No. 1898181-18-4

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B2873755
CAS No.: 1898181-18-4
M. Wt: 207.7
InChI Key: MLDUTPQKFFVCJJ-WLYNEOFISA-N
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Description

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

    Esterification: The carboxylate group is introduced via esterification, where the intermediate product is reacted with ethyl chloroformate in the presence of a base like triethylamine.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3S)-3-aminocyclohexanecarboxylate hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    (1R,3S)-3-aminocyclopentanol hydrochloride: A related compound with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ethyl ester group provides different solubility and pharmacokinetic properties compared to similar compounds.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDUTPQKFFVCJJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898181-18-4
Record name ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
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